molecular formula C8H6Cl2N2 B8542715 (4-Amino-2,6-dichloro-phenyl)-acetonitrile

(4-Amino-2,6-dichloro-phenyl)-acetonitrile

Cat. No. B8542715
M. Wt: 201.05 g/mol
InChI Key: KRMVXTWLGCSTHO-UHFFFAOYSA-N
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Description

(4-Amino-2,6-dichloro-phenyl)-acetonitrile is a useful research compound. Its molecular formula is C8H6Cl2N2 and its molecular weight is 201.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-2,6-dichloro-phenyl)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-2,6-dichloro-phenyl)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Amino-2,6-dichloro-phenyl)-acetonitrile

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2-(4-amino-2,6-dichlorophenyl)acetonitrile

InChI

InChI=1S/C8H6Cl2N2/c9-7-3-5(12)4-8(10)6(7)1-2-11/h3-4H,1,12H2

InChI Key

KRMVXTWLGCSTHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of cyano-(2,6-dichloro-4-nitro-phenyl)-acetic acid tert-butyl ester (43) (78.69 g, crude) in ethanol (320 mL) at 25° C. was treated with concentrated hydrochloric acid (160 mL). The reaction was fitted with a reflux condenser and then was heated to 75° C. At this time, the resulting homogeneous solution was treated portion wise with tin(II) chloride dihydrate (225.64 g, 1.0 mol). Upon complete addition of the tin(II) chloride dihydrate, the reaction was warmed to 110-115° C. where it was stirred for 3 h. At this time, the reaction was cooled to 25° C. and then was diluted with ethyl acetate (1.5 L). The resulting solution was carefully neutralized with a saturated aqueous sodium carbonate solution (1.0 L). The resulting thick mixture was filtered through filter paper via vacuum filtration and was washed with ethyl acetate until no material was detected in the filtrate. The filtrate was then transferred to a separatory funnel where the resulting layers were separated. The organics were washed consecutively with a 1N aqueous hydrochloric acid solution (1×250 mL), a saturated aqueous sodium carbonate solution (1×250 mL), a 1N aqueous hydrochloric acid solution (1×250 mL), and a saturated aqueous sodium chloride solution (1×250 mL). The organics were then dried with magnesium sulfate, filtered, and concentrated under vacuum. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 80/20 hexanes/ethyl acetate) afforded (4-amino-2,6-dichloro-phenyl)-acetonitrile (44) (25.95 g, 58%) as a yellow solid; EI-HRMS m/e calcd for C8H6Cl2N2 (M+) 199.9908, found 199.9906. Exact Mass=199.9908; Molecular Weight=201.06.
Name
cyano-(2,6-dichloro-4-nitro-phenyl)-acetic acid tert-butyl ester
Quantity
78.69 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
225.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

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